molecular formula C20H21NO2 B5699536 (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine

(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine

Cat. No. B5699536
M. Wt: 307.4 g/mol
InChI Key: HEMILSIYIDXJEW-UHFFFAOYSA-N
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Description

(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPA is a member of the phenethylamine class of compounds and has a unique chemical structure that makes it a promising candidate for research in the areas of medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been shown to increase the levels of these neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic agent. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has also been shown to have activity against various cancer cell lines, suggesting that it may act by inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of cancer cell proliferation, and the induction of apoptosis. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is its potential as a drug candidate in the treatment of various diseases. It has also been shown to have activity against various cancer cell lines, making it a promising candidate for cancer therapy. However, the synthesis of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is a complex process that requires careful attention to reaction conditions and purification methods, which may limit its use in laboratory experiments.

Future Directions

There are several future directions for research on (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine and its potential use as a drug candidate in the treatment of various diseases. Additionally, further research is needed to explore the potential use of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine in the field of neuroscience and its effects on neurotransmitter systems and behavior.

Synthesis Methods

The synthesis of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine involves the reaction of 2,4-dimethoxybenzaldehyde with 1-naphthylmethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The synthesis of (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine is a complex process that requires careful attention to reaction conditions and purification methods to obtain a pure and high-quality product.

Scientific Research Applications

(2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to have activity against various diseases, including cancer, HIV, and Alzheimer's disease. (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition to its medicinal properties, (2,4-dimethoxybenzyl)(1-naphthylmethyl)amine has been studied in the field of neuroscience for its effects on neurotransmitter systems and behavior.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-22-18-11-10-17(20(12-18)23-2)14-21-13-16-8-5-7-15-6-3-4-9-19(15)16/h3-12,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMILSIYIDXJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine

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